molecular formula C14H11FN6O B2387940 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide CAS No. 1445211-30-2

6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide

カタログ番号 B2387940
CAS番号: 1445211-30-2
分子量: 298.281
InChIキー: DOSQPKJSFVENBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide, also known as Lasmiditan, is a novel drug that has been developed for the treatment of migraines. It is a selective serotonin receptor agonist that works by binding to the 5-HT1F receptor, which is involved in the regulation of pain pathways in the brain.

作用機序

6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide works by binding to the 5-HT1F receptor, which is located in the trigeminal nerve pathway that is involved in the regulation of pain pathways in the brain. Activation of the 5-HT1F receptor leads to a decrease in the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are involved in the pathophysiology of migraines.
Biochemical and Physiological Effects:
6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide has been shown to have a selective affinity for the 5-HT1F receptor, with no significant activity at other serotonin receptors. It has also been shown to have a long half-life, which allows for sustained activity in the brain. In preclinical studies, 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide has been shown to reduce pain-related behavior in animal models of migraine.

実験室実験の利点と制限

One advantage of 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide is its selectivity for the 5-HT1F receptor, which reduces the potential for off-target effects. However, one limitation is that it has a relatively low potency compared to other migraine drugs, which may limit its efficacy in some patients.

将来の方向性

For 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide include further clinical trials to evaluate its safety and efficacy in different patient populations, such as those with comorbidities or refractory migraines. Additionally, research could focus on the development of more potent and selective 5-HT1F receptor agonists for the treatment of migraines. Finally, 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide could be studied for its potential use in other neurological conditions, such as cluster headaches or trigeminal neuralgia.

合成法

The synthesis of 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide involves a series of chemical reactions that start with the pyridine-3-carboxylic acid. The carboxylic acid is first converted to the corresponding acid chloride, which is then reacted with 4-(1H-1,2,3,4-tetrazol-5-yl)benzylamine to yield the intermediate compound. The final step involves the introduction of the fluorine atom at the 6-position of the pyridine ring using a fluorinating agent.

科学的研究の応用

6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of migraines. In a phase 3 clinical trial, 6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide was found to be effective in the acute treatment of migraines, with a significant reduction in pain intensity compared to placebo. It has also been shown to have a favorable safety profile, with no serious adverse events reported.

特性

IUPAC Name

6-fluoro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O/c15-12-6-5-11(8-16-12)14(22)17-7-9-1-3-10(4-2-9)13-18-20-21-19-13/h1-6,8H,7H2,(H,17,22)(H,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSQPKJSFVENBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)F)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。